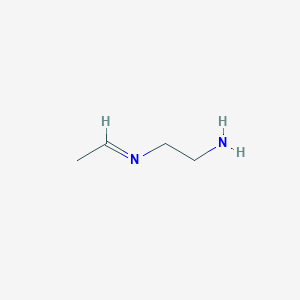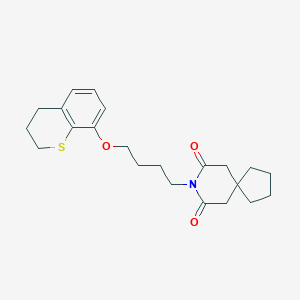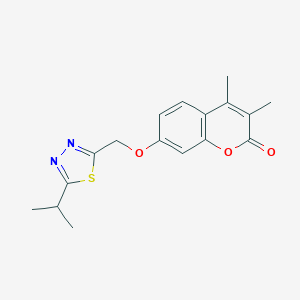
4-(Benzyloxy)-2-nitrophenol
Vue d'ensemble
Description
4-(Benzyloxy)-2-nitrophenol, commonly referred to as 4-BNP, is an organic compound belonging to the class of phenols. It is a highly versatile compound, which has been used in a variety of scientific applications, including synthesis, biochemistry, and physiological research. 4-BNP has been used in a wide range of applications due to its unique properties, such as its solubility in both organic and aqueous solvents, and its stability in a variety of conditions.
Applications De Recherche Scientifique
Synthesis Applications
4-(Benzyloxy)-2-nitrophenol is involved in the synthesis of various compounds. For example, it is used in the multi-step synthesis of 4-(benzyloxy)-1H-indazole, which starts from 2-methyl-3-nitrophenol, indicating its role in the creation of complex organic molecules (Tang Yan-feng, 2012).
Glycosidation Studies
The compound has been studied in the context of glycosidation, particularly in demonstrating the neighbouring-group participation of the 2-benzyloxy group. This has implications in the field of carbohydrate chemistry, particularly in the synthesis of glycosides (Yoshikazu Takahashi & A. Vasella, 1992).
Photocatalysis Research
Research on photocatalytic activities often involves this compound. Studies have explored its oxidation in various conditions, contributing to our understanding of photocatalysis and environmental remediation technologies (T. B. Ogunbayo, E. Antunes, & T. Nyokong, 2011).
Environmental and Toxicological Studies
This compound is also relevant in environmental science and toxicology. For instance, its derivatives, such as nitrophenols, are studied for their impact on methanogenic systems, contributing to our understanding of environmental pollutants and their biodegradation (Mohammad R. Haghighi Podeh, S. Bhattacharya, & M. Qu, 1995).
Photodegradation and Environmental Remediation
Studies involving this compound often focus on its photodegradation. Such research is vital for environmental remediation efforts, as it informs the development of methods to mitigate the impact of nitrophenolic compounds in the environment (Melissa S. Dieckmann & K. Gray, 1996).
Electrocatalysis and Sensing Applications
The compound is also investigated in the context of electrocatalysis. Studies have demonstrated its utility in the development of sensors for detecting toxic organic pollutants, showcasing its relevance in environmental monitoring and safety (Afzal Shah et al., 2017).
Mécanisme D'action
Target of Action
Related compounds such as n-[4-(benzyloxy)phenyl]glycinamide have been shown to target leukotriene a-4 hydrolase
Mode of Action
It’s known that benzylic compounds are activated towards free radical attack This suggests that 4-(Benzyloxy)-2-nitrophenol may interact with its targets through a similar mechanism, leading to changes in the target molecules
Biochemical Pathways
It’s known that metabolic pathways involve a series of chemical reactions occurring within a cell . The reactants, products, and intermediates of these reactions are known as metabolites, which are modified by a sequence of chemical reactions catalyzed by enzymes
Result of Action
It’s known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack This suggests that this compound may induce changes at the molecular and cellular levels through a similar mechanism
Action Environment
It’s known that the suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, involves organoboron reagents under specific conditions This suggests that the action of this compound may also be influenced by environmental factors such as temperature, pH, and the presence of other chemical entities
Safety and Hazards
Propriétés
IUPAC Name |
2-nitro-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYYLYCOPKQGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404806 | |
| Record name | 4-(Benzyloxy)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96315-18-3 | |
| Record name | 4-(Benzyloxy)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)





![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)



![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)

